molecular formula C6H11BrO3 B1301937 (S)-Ethyl 4-bromo-3-hydroxybutanoate CAS No. 95537-36-3

(S)-Ethyl 4-bromo-3-hydroxybutanoate

Cat. No.: B1301937
CAS No.: 95537-36-3
M. Wt: 211.05 g/mol
InChI Key: AIZRKZQHJNWBEI-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Ethyl 4-bromo-3-hydroxybutanoate is synthesized through the reaction of (S)-3-hydroxybutyric acid with bromoethanol . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions often include a controlled temperature environment to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-bromo-3-hydroxybutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-bromo-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion into biologically active molecules. These enzymes often recognize the chiral center of the compound, leading to stereospecific reactions that are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-3-hydroxybutanoate: The racemic mixture of the compound.

    ®-Ethyl 4-bromo-3-hydroxybutanoate: The enantiomer of (S)-Ethyl 4-bromo-3-hydroxybutanoate.

    4-bromo-3-hydroxybutanoic acid: The acid form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (S)-enantiomer is often preferred in pharmaceutical applications due to its higher efficacy and lower side effects compared to the racemic mixture or the ®-enantiomer .

Properties

IUPAC Name

ethyl (3S)-4-bromo-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZRKZQHJNWBEI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369976
Record name Ethyl (3S)-4-bromo-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95537-36-3
Record name Ethyl (3S)-4-bromo-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95537-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3S)-4-bromo-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-bromo-3-hydroxy-, ethyl ester, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-bromo-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 1 hour 40 minutes, ethyl (R)-4-bromo-3-hydroxybutyrate (99% e.e) was obtained at 88.3% conversion.
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